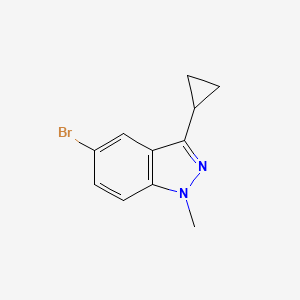

5-Bromo-3-cyclopropyl-1-methylindazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-cyclopropyl-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-14-10-5-4-8(12)6-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFYYJFGROXETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716642 | |

| Record name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-79-1 | |

| Record name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-cyclopropyl-1-methylindazole chemical properties

An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1-methylindazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, serves as a versatile template for engaging with a wide array of biological targets. This guide focuses on a specific, highly functionalized derivative: This compound .

This molecule is of significant interest to researchers in drug development for three key reasons. First, the bromine atom at the 5-position is a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for late-stage diversification.[2] Second, the cyclopropyl group at the 3-position is a valuable bioisostere for larger alkyl or phenyl groups, often enhancing metabolic stability and providing favorable interactions within protein binding pockets. Third, the methyl group at the N-1 position resolves the tautomerism inherent to the indazole ring system, ensuring regiochemical integrity in subsequent synthetic steps and biological interactions.

This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications of this compound as a strategic building block in modern drug discovery.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature.[3] Its structural attributes are critical for its function as a versatile chemical intermediate. The fusion of the aromatic benzene ring and the pyrazole ring results in a largely planar structure, which can facilitate π-stacking interactions in biological systems.

| Property | Data | Source(s) |

| Molecular Formula | C₁₁H₁₁BrN₂ | [3][4] |

| Molecular Weight | 251.12 g/mol | [3] |

| CAS Number | 1311197-79-1 | [4] |

| Appearance | Solid | [3] |

| SMILES String | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 | [3] |

| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N | [3] |

Synthesis and Purification

Proposed Synthetic Workflow

The following workflow outlines a two-step process starting from (4-bromo-2-nitrophenyl)hydrazine.

Caption: Proposed two-step synthesis of the target compound.

Exemplary Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole

Causality: This step employs a well-established method for forming the indazole ring. The reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization and elimination, is a robust strategy. The choice of starting from the 2-nitro-substituted hydrazine is strategic, as the nitro group can be reduced to an amine which facilitates the cyclization.

-

To a solution of (4-bromo-2-nitrophenyl)hydrazine (1.0 eq) in ethanol, add cyclopropanecarbaldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 2-4 hours to form the hydrazone intermediate. Monitor by TLC.

-

Remove the solvent under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid (PPA) and heat to 120-140 °C for 1-2 hours. The reaction is typically accompanied by a color change.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-3-cyclopropyl-1H-indazole.[5]

Step 2: Synthesis of this compound

Causality: N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. Using a polar aprotic solvent like DMF and a carbonate base generally favors alkylation at the more thermodynamically stable N-1 position.

-

Dissolve 5-Bromo-3-cyclopropyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight. Monitor completion by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to afford the final product, this compound.

Spectroscopic Characterization

Definitive structural confirmation relies on spectroscopic analysis. While specific spectra for this compound are not publicly cataloged, its characteristic features can be accurately predicted based on the analysis of closely related analogs.[6][7]

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.2-8.0 ppm). A doublet for H-4, a doublet of doublets for H-6, and a doublet for H-7. N-Methyl Protons: A singlet around 3.9-4.1 ppm. Cyclopropyl Protons: Complex multiplets in the upfield region (~0.8-2.2 ppm) for the methine and methylene protons. |

| ¹³C NMR | Signals corresponding to the indazole core carbons (~110-145 ppm), the N-methyl carbon (~35 ppm), and the cyclopropyl carbons (~5-15 ppm). The carbon bearing the bromine (C-5) will be shifted accordingly. |

| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z 250 and 252 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug discovery lies in the reactivity of its C-Br bond. This site serves as an anchor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Key Reactions

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of a wide variety of amino functionalities.

-

Heck and Sonogashira Couplings: Reactions with alkenes and terminal alkynes, respectively, to introduce unsaturated moieties.

Caption: Synthetic diversification via cross-coupling reactions.

Protocol: Example Suzuki-Miyaura Coupling

Causality: The choice of a palladium catalyst with a specialized ligand like dppf is crucial for achieving high efficiency in cross-coupling with heteroaromatic halides.[2] The base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle, and the solvent system (e.g., dioxane/water) helps to solubilize both the organic and inorganic reagents.[2]

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography or recrystallization to obtain the 5-substituted indazole product.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is present in several FDA-approved drugs, highlighting its therapeutic relevance. Derivatives are known to possess a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][8]

-

Oncology: Pazopanib and Niraparib are prominent examples of indazole-based kinase inhibitors used in cancer therapy.[1] The 5-position of the indazole is often a key vector for extending into the solvent-exposed region of the kinase ATP-binding site.

-

CNS Disorders: The structural analog, 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole, is a key intermediate in the synthesis of Lacosamide, a medication used for the treatment of epilepsy.[9] This underscores the value of the cyclopropyl-indazole motif for developing agents active in the central nervous system.

-

Protein Degradation: This compound is classified as a "Protein Degrader Building Block".[4] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this molecule could serve as part of the "warhead" that binds to the protein of interest, connected via a linker to an E3 ligase-binding moiety.

Safety and Handling

Proper safety precautions are essential when handling this compound.

-

Hazard Classification: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[3] It carries the GHS06 pictogram (skull and crossbones) and the signal word "Danger".[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves.[10]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid all personal contact. Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored in an area designated for toxic compounds.[3]

-

First Aid: In case of ingestion, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[10] If inhaled, move the person to fresh air.[12] In case of skin or eye contact, rinse thoroughly with water for at least 15 minutes and seek medical advice.[13]

References

- 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. PubChem. [Link]

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

5-Bromo-3-cyclopropyl-1-methylindazole CAS number 1311197-79-1

An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1-methylindazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 1311197-79-1), a heterocyclic compound of significant interest in modern medicinal chemistry. As a senior application scientist, the following sections are structured to deliver not just data, but actionable insights into the compound's properties, synthesis, and application, grounded in established scientific principles.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of drug discovery, with the indazole core being a particularly "privileged" scaffold.[1] Unlike the more common indole ring, its bioisostere, the indazole nucleus is rarer in nature but is a component in numerous synthetic compounds with a wide array of pharmacological activities.[2][3] These activities span oncology, anti-inflammatory, neurodegenerative diseases, and more.[4] The strategic placement of functional groups on the indazole ring system allows for fine-tuning of a molecule's biological and pharmaceutical properties.[4]

This compound is a prime example of a functionally optimized indazole derivative. Its architecture combines several key features that are highly advantageous in drug design: the proven biological relevance of the indazole core, the synthetic versatility of a bromo substituent, the metabolic stability conferred by a cyclopropyl group, and the modulatory effect of N-methylation. This guide will dissect these features to provide a clear understanding of this compound's utility as a building block in pharmaceutical research and development.

Core Compound Profile

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1311197-79-1 | [5][6] |

| Molecular Formula | C₁₁H₁₁BrN₂ | [5] |

| Molecular Weight | 251.12 g/mol | [5] |

| Appearance | Solid | |

| MDL Number | MFCD19237237 | [5] |

| SMILES String | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 | |

| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N |

Deconstruction of the Molecular Architecture: A Structure-Activity Relationship (SAR) Perspective

The utility of this compound in drug discovery can be best understood by examining the contribution of its constituent parts.

-

The Indazole Core : This bicyclic system, composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore.[2] Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective scaffold for binding to a variety of biological targets, including protein kinases, which are crucial in cancer and inflammatory signaling pathways.[3]

-

The C5-Bromo Group : The bromine atom at the 5-position is a critical feature for synthetic elaboration. It serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of diverse chemical moieties. This enables the rapid generation of compound libraries for screening and optimization. Furthermore, the presence of a halogen can modulate the compound's lipophilicity and metabolic stability.

-

The C3-Cyclopropyl Group : The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance the properties of a drug candidate.[7] This small, strained ring system can increase metabolic stability by protecting adjacent positions from enzymatic degradation (e.g., cytochrome P450 oxidation).[7] It also introduces conformational rigidity, which can lead to more selective binding to the target protein and improve potency.[7] Its unique electronic properties can also influence a molecule's overall permeability and solubility.[7]

-

The N1-Methyl Group : Methylation of the indazole nitrogen at the 1-position eliminates the possibility of tautomerization and removes a hydrogen bond donor. This can have profound effects on a compound's pharmacokinetic profile, including improved membrane permeability and reduced P-glycoprotein efflux, which is particularly relevant for drugs targeting the central nervous system (CNS).[1]

The logical relationship between these structural features and their impact on drug properties is illustrated below.

Caption: Structural features and their functional roles in drug design.

Plausible Synthetic Pathway

While specific literature detailing the synthesis of 1311197-79-1 is not publicly prevalent, a chemically sound and efficient route can be postulated based on established methods for preparing substituted indazoles.[8] A common and robust method involves the condensation of a substituted 2-fluorophenyl ketone with hydrazine, followed by N-alkylation.

The proposed workflow is as follows:

Caption: Proposed synthetic workflow for the target compound.

Causality in Experimental Choices:

-

Step 1 (Chalcone Formation): The initial step involves an Aldol condensation between a ketone and an aldehyde to form a chalcone (an α,β-unsaturated ketone). This creates the necessary carbon backbone. The use of a strong base is typical to deprotonate the α-carbon of the ketone.

-

Step 2 (Indazole Ring Formation): The reaction with hydrazine hydrate is a classic method for forming pyrazole rings from α,β-unsaturated ketones. The hydrazine undergoes a condensation reaction followed by an intramolecular cyclization and dehydration to yield the stable aromatic indazole ring system. The 2-fluoro substituent on the starting phenyl ring acts as a good leaving group in the final aromatization step.

-

Step 3 (N-Alkylation): The final methylation step is a standard nucleophilic substitution. The indazole nitrogen is deprotonated by a mild base like potassium carbonate (K₂CO₃) to form the indazolide anion, which then acts as a nucleophile, attacking the electrophilic methyl iodide to form the final N-methylated product. This reaction is typically regioselective for the N1 position due to thermodynamic stability.[1]

Experimental Protocols: A Framework for Quality Control

To ensure the identity and purity of this compound, a rigorous analytical workflow is essential. The following are self-validating, standard operating procedures for its characterization.

General Analytical Workflow

Caption: Standard analytical workflow for compound validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with signals of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, the cyclopropyl protons (a complex multiplet), and a singlet for the N-methyl group.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will confirm the number of unique carbon environments, including those in the aromatic rings, the cyclopropyl group, and the methyl group.

-

-

Self-Validation: The observed chemical shifts, integration values (for ¹H NMR), and coupling patterns must be consistent with the proposed chemical structure.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is standard for small organic molecules.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

-

Analysis: Inject the sample and integrate the peak areas.

-

-

Self-Validation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For use as a pharmaceutical intermediate, purity should typically exceed 98%.

Protocol 3: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is ideal for generating the protonated molecular ion [M+H]⁺.

-

Analysis: Acquire the mass spectrum.

-

-

Self-Validation: The observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion should match the calculated exact mass of C₁₁H₁₂BrN₂⁺. The characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks) must be observed, providing definitive confirmation of the presence of bromine.

Safety and Handling

-

Hazard Classification: Acutely toxic if swallowed (Acute Tox. 3 Oral).

-

GHS Pictogram: GHS06 (Skull and Crossbones).

-

Precautionary Statements: P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its molecular architecture thoughtfully combines a biologically relevant scaffold with functional groups that impart synthetic versatility and desirable pharmacokinetic properties. For research teams in oncology, neurology, and inflammatory diseases, this compound represents a valuable starting point for the development of novel, high-efficacy therapeutic agents. Understanding its properties, synthesis, and analytical validation provides the foundation for its effective application in advancing the frontiers of medicinal chemistry.

References

- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453.

- Lv, K., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4836.

- Singh, P., & Kaur, M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Kamboj, A., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.

- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453.

- Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Pharmi-tech.

- ChemWhat. (n.d.). This compound CAS#: 1311197-79-1.

- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733-8776.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1311197-79-1 | CAS DataBase [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-BROMO-3-METHYL-1H-INDAZOLE | 552331-16-5 [chemicalbook.com]

A Comprehensive Technical Guide to 5-Bromo-3-cyclopropyl-1-methylindazole for Advanced Research Applications

This guide provides an in-depth analysis of 5-Bromo-3-cyclopropyl-1-methylindazole, a heterocyclic compound of increasing importance in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document details the molecule's core properties, outlines a strategic synthetic approach, discusses its critical applications, and provides essential safety protocols. The indazole scaffold is a well-established pharmacophore, and this specific derivative offers a unique combination of substituents—a bromine atom for subsequent functionalization, a cyclopropyl group influencing conformation and metabolic stability, and a methyl group on the nitrogen that defines its isomeric form and modulates its binding properties.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a solid at room temperature, characterized by the following key identifiers and properties.

Chemical Structure

The structural arrangement of the molecule, featuring a bicyclic indazole core, is pivotal to its chemical reactivity and biological activity. The N-methylation at the 1-position prevents tautomerization, providing a fixed structural isomer for consistent experimental outcomes.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

All quantitative data are summarized in the table below for efficient reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 251.12 g/mol | |

| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |

| CAS Number | 1311197-79-1 | [1] |

| Appearance | Solid | |

| Purity | ≥98% (Typical) | [1] |

| SMILES String | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 | |

| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The proposed pathway involves a two-step process: first, the formation of the indazole core via cyclization, followed by selective N-methylation. This approach provides excellent control over regioselectivity, ensuring the methyl group is installed at the desired N1 position.

Caption: Generalized Synthetic Workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole (Intermediate)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(5-bromo-2-fluorophenyl)cyclopropylmethanone (1.0 eq) and excess anhydrous hydrazine (e.g., 10 eq).

-

Causality: The use of a fluorinated precursor is strategic; the fluorine atom acts as an excellent leaving group in the nucleophilic aromatic substitution (SNAAr) reaction with hydrazine, which is the key step for cyclization. An excess of hydrazine serves as both the reactant and the solvent, driving the reaction to completion.

-

Reaction Execution: Heat the mixture to reflux (approx. 115-120 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling, the excess hydrazine is carefully removed under reduced pressure. The resulting solid is triturated with water to remove residual hydrazine salts and then filtered.

-

Self-Validation: The crude product should be purified via recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1H-indazole intermediate. The structure should be confirmed by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the 5-Bromo-3-cyclopropyl-1H-indazole intermediate (1.0 eq) in a dry, aprotic solvent like Dimethylformamide (DMF) or Acetonitrile in an inert atmosphere (Nitrogen or Argon).

-

Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

-

Causality: The base deprotonates the acidic N-H of the indazole ring, forming the indazolide anion. This anion is a potent nucleophile, essential for the subsequent alkylation step. The choice of base and solvent is critical to prevent side reactions.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Self-Validation: The final product must be purified using column chromatography on silica gel. Purity and identity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct isomer has been synthesized and is free of impurities.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its application as a sophisticated building block in the synthesis of high-value molecules for biomedical research.

-

Protein Degrader Building Blocks: This compound is explicitly categorized as a building block for protein degraders.[1] This positions it as a key component for constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. The indazole core can serve as a scaffold or a ligand for a target protein, while the bromine atom provides a reactive handle for linking to an E3 ligase-binding moiety, a critical step in PROTAC synthesis.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery campaigns, the bromine atom at the 5-position is an invaluable tool for SAR exploration.[3] It can be readily transformed into a wide array of other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic investigation of how different substituents at this position affect biological activity, potency, and selectivity.

-

Intermediate for Complex Pharmaceutical Agents: The indazole nucleus is present in numerous approved drugs and clinical candidates, particularly those targeting kinases and central nervous system (CNS) disorders.[3][4][5] This compound serves as a versatile intermediate for the synthesis of novel, complex indazole derivatives aimed at new biological targets. The cyclopropyl group can enhance binding affinity and improve metabolic stability, desirable properties in modern drug candidates.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is classified as a toxic substance and must be handled with appropriate precautions.

-

Hazard Classification: The compound is designated with the GHS06 pictogram and the signal word "Danger".

-

Primary Hazard: It is classified as Acute Toxicity 3 (Oral), with the hazard statement H301: Toxic if swallowed.

-

Handling Protocols:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is assigned to Storage Class 6.1C for combustible, acutely toxic materials.

-

Emergency Procedures: In case of ingestion, follow the precautionary statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in pharmaceutical and chemical biology research. With a molecular weight of 251.12 g/mol , its well-defined structure offers a trifecta of functionalities: a stable N-methylated indazole core, a metabolically robust cyclopropyl group, and a synthetically versatile bromine handle. Its primary role as a building block for protein degraders underscores its relevance in cutting-edge therapeutic modalities. By adhering to the rigorous synthesis, characterization, and safety protocols outlined in this guide, researchers can effectively leverage this potent molecule to advance the frontiers of drug discovery.

References

- Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3-cyclopropyl-1-methylindazole

<Step>

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical sciences. It is the critical inflection point where a substance transitions from a mere set of analytical data to a tangible entity with predictable properties and potential applications. This guide provides a comprehensive, in-depth walkthrough of the multifaceted process required for the unambiguous structure elucidation of 5-Bromo-3-cyclopropyl-1-methylindazole, a substituted indazole of interest in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices, the interpretation of complex datasets, and the logical framework for assembling the final structure are detailed, offering a robust template for the characterization of novel heterocyclic compounds.

Introduction: The Significance of Structural Integrity

Indazole derivatives are a prominent class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents due to their diverse biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.[1] The introduction of various substituents, such as a bromine atom, a cyclopropyl group, and an N-methyl group, as in the case of this compound, introduces complexities that necessitate a rigorous and multi-pronged analytical approach to ensure absolute structural confirmation. The process of structure elucidation is a systematic journey that transforms a newly synthesized or isolated compound from an unknown entity into a precisely mapped three-dimensional structure, which is fundamental to understanding its reactivity and potential applications.[2]

This guide will detail the logical workflow for the structural characterization of this compound, emphasizing the synergy between different analytical techniques.

The Elucidation Workflow: A Multi-Technique Strategy

The unambiguous determination of a molecular structure, particularly for a novel or complex entity, rarely relies on a single analytical method. Instead, a complementary suite of techniques is employed, each providing a unique piece of the structural puzzle. Our approach to elucidating the structure of this compound follows a logical progression, as illustrated below.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Foundation

The initial and fundamental step in the characterization of an unknown compound is the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the premier technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for many organic molecules.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation and Insights

For this compound (C₁₁H₁₁BrN₂), the HRMS data will reveal a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing immediate confirmation of the presence of a single bromine atom. The measured accurate mass of the molecular ion is then used to calculate the elemental formula.

Table 1: Expected HRMS Data for C₁₁H₁₁BrN₂

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (with ⁷⁹Br) | 251.0182 | 251.0185 |

| [M+H]⁺ (with ⁸¹Br) | 253.0162 | 253.0166 |

The close agreement between the calculated and observed m/z values provides strong confidence in the proposed molecular formula.

Further insights can be gained from the fragmentation pattern in the mass spectrum, which can reveal information about the stability of different parts of the molecule. The molecular ions are energetically unstable and can break into smaller pieces, with the more stable fragments being more likely to form and thus producing higher intensity peaks.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

While mass spectrometry provides the "what" (the molecular formula), NMR spectroscopy provides the "how" – the connectivity of the atoms within the molecule. A suite of 1D and 2D NMR experiments is essential for assembling the molecular framework.[4][5]

Experimental Protocols: 1D and 2D NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[5]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the 3D structure.[6]

-

Data Interpretation and Structure Assembly

The interpretation of the NMR spectra is a systematic process of piecing together molecular fragments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration |

| N-CH₃ | ~35 | ~3.9 | s | 3H |

| C3 | ~150 | - | - | - |

| C4 | ~125 | ~7.5 | d | 1H |

| C5 | ~115 | - | - | - |

| C6 | ~122 | ~7.2 | dd | 1H |

| C7 | ~110 | ~7.6 | d | 1H |

| C7a | ~140 | - | - | - |

| C3a | ~120 | - | - | - |

| Cyclopropyl CH | ~10 | ~2.1 | m | 1H |

| Cyclopropyl CH₂ | ~8 | ~1.1, ~0.9 | m | 4H |

Note: These are predicted values and may vary slightly in an actual spectrum.

Key Deductions from NMR Data:

-

¹H NMR: The presence of a singlet integrating to 3H confirms the N-methyl group. The aromatic region will show three distinct protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The cyclopropyl protons will appear in the aliphatic region with complex multiplets due to geminal and vicinal coupling.

-

¹³C NMR & DEPT-135: The number of signals will correspond to the 11 carbon atoms. DEPT-135 will differentiate the methyl, methine, and methylene carbons.

-

HSQC: Will directly link each proton to its attached carbon.

-

HMBC: This is the key experiment for connecting the fragments. For instance, a correlation from the N-methyl protons to C7a and C3a would confirm the position of the methyl group on N1. Correlations from the cyclopropyl protons to C3 would establish its point of attachment.

-

NOESY: A NOESY correlation between the N-methyl protons and the proton at C7 would provide further evidence for the 1-methyl substitution.

Caption: Key HMBC correlations for structure confirmation.

Single-Crystal X-ray Crystallography: The Definitive Proof

While NMR provides a robust model of the molecular structure, single-crystal X-ray crystallography offers the "gold standard" for unambiguous structure determination.[1] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the accurate determination of bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: X-ray Diffraction

-

Crystallization: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[7]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved and refined to produce a final electron density map and a detailed 3D model of the molecule.

Data Interpretation and Final Confirmation

The output of an X-ray diffraction experiment is a detailed crystallographic information file (CIF) that contains the atomic coordinates, bond lengths, and bond angles. This data provides the ultimate confirmation of the connectivity and stereochemistry established by NMR.

Table 3: Hypothetical Key Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975.6 |

The crystallographic data will definitively show the positions of the bromine atom at C5, the cyclopropyl group at C3, and the methyl group at N1, leaving no ambiguity in the final structure.

Conclusion

The structure elucidation of this compound serves as an exemplary case study in the application of modern analytical techniques. The synergistic use of mass spectrometry, a comprehensive suite of NMR experiments, and single-crystal X-ray crystallography provides a self-validating system for arriving at an unambiguous structural assignment. This rigorous, multi-faceted approach is indispensable in the fields of chemical research and drug development, where a precise understanding of molecular structure is the foundation for all further investigation and innovation.

References

- 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.

- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

- Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate.

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.

- 2D NMR Introduction. Chemistry LibreTexts.

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.

- 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.net.

- Fragmentations in the mass spectra of 2‐oxo‐3‐indolyl derivatives. Semantic Scholar.

- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.

- mass spectra - fragmentation patterns. Chemguide.

- Ion fragmentation of small molecules in mass spectrometry. SlideShare.

- Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. Physical Chemistry Research.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH.

- Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate.

- Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube.

- Regioselective bromination of fused heterocyclic N-oxides. PubMed - NIH.

- Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)-1H-indol-3-Yl)methyl)acetamide. Semantic Scholar.

- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. ResearchGate.

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink.

- Heterocyclic Compounds. MSU chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. anuchem.weebly.com [anuchem.weebly.com]

- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-cyclopropyl-1-methylindazole

Introduction

5-Bromo-3-cyclopropyl-1-methylindazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of complex therapeutic agents. The precise confirmation of its molecular structure and purity is paramount for any downstream application, from initial screening to late-stage development. This guide provides an in-depth analysis of the core spectroscopic techniques used to unequivocally characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

As a self-validating system, the integration of these orthogonal analytical techniques provides comprehensive and unambiguous structural evidence.[1][2] This document details not only the expected data but also the underlying principles and experimental protocols, offering field-proven insights into the causal relationships between the molecule's structure and its spectral output.

Molecular Structure Overview

Before delving into the spectroscopic data, it is crucial to understand the key structural features of this compound, as these directly influence the resulting spectra.

-

Formula: C₁₁H₁₁BrN₂[3]

-

Molecular Weight: 251.12 g/mol

-

Core Structure: A bicyclic indazole ring system.

-

Key Substituents:

-

A bromine atom at the C5 position of the benzene ring.

-

A cyclopropyl group at the C3 position of the pyrazole ring.

-

A methyl group attached to the N1 position of the pyrazole ring.

-

These features—aromatic protons, a bromine substituent, and aliphatic protons on the cyclopropyl and methyl groups—give rise to a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.[4][5]

Proton (¹H) NMR Spectroscopy

Causality & Rationale: ¹H NMR analysis differentiates protons based on their local electronic environment.[6][7] The electron-withdrawing or -donating nature of adjacent atoms and functional groups causes protons to resonate at different frequencies (chemical shifts). The proximity of other protons leads to spin-spin coupling, splitting signals into characteristic multiplets, which reveals connectivity.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Expert Insight: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and a single, well-characterized residual solvent peak at ~7.26 ppm. The use of a deuterated solvent is critical to avoid large, interfering signals from the solvent's own protons.[5]

-

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., a 300 or 600 MHz instrument).[8]

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to ensure homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the resulting spectrum, and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]

Data Interpretation & Analysis

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic, methyl, and cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d | 1H | H-4 | Doublet due to coupling with H-6. Shifted downfield due to proximity to the pyrazole ring. |

| ~7.35 | dd | 1H | H-6 | Doublet of doublets due to coupling with H-4 and H-7. |

| ~7.25 | d | 1H | H-7 | Doublet due to coupling with H-6. |

| ~3.85 | s | 3H | N-CH₃ | Singlet, as there are no adjacent protons. Located in the typical region for an N-methyl group. |

| ~2.05 | m | 1H | Cyclopropyl CH | Multiplet due to complex coupling with the four cyclopropyl CH₂ protons. |

| ~1.10 | m | 2H | Cyclopropyl CH₂ | Multiplet due to coupling with the cyclopropyl CH and geminal coupling. |

| ~0.95 | m | 2H | Cyclopropyl CH₂ | Multiplet due to coupling with the cyclopropyl CH and geminal coupling. |

Workflow for ¹H NMR Analysis

Caption: From sample preparation to final peak assignment.

Carbon (¹³C) NMR Spectroscopy

Causality & Rationale: ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization (sp³, sp²) and the electronegativity of attached atoms. Standard proton-decoupled spectra show each unique carbon as a single line, simplifying the spectrum.

Experimental Protocol: The protocol is analogous to ¹H NMR, using the same sample. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus, typically requiring a greater number of scans.

Data Interpretation & Analysis

The molecule has 11 carbon atoms, and due to molecular symmetry, all 11 are expected to be unique, resulting in 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-160 | C3 | Quaternary carbon of the pyrazole ring, attached to the cyclopropyl group. |

| ~140-145 | C7a | Quaternary carbon at the fusion of the two rings. |

| ~125-130 | C3a | Quaternary carbon at the fusion of the two rings. |

| ~120-125 | C6 | Aromatic CH carbon. |

| ~115-120 | C5 | Aromatic carbon directly bonded to bromine (signal may be attenuated). |

| ~110-115 | C4 | Aromatic CH carbon. |

| ~105-110 | C7 | Aromatic CH carbon. |

| ~30-35 | N-CH₃ | Aliphatic carbon of the methyl group. |

| ~5-10 | Cyclopropyl CH | Aliphatic carbon. |

| ~5-10 | Cyclopropyl CH₂ | Two equivalent aliphatic carbons. |

Mass Spectrometry (MS)

Causality & Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is the definitive technique for determining the molecular weight of a compound. For this compound, a key feature is the natural isotopic abundance of bromine. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] This results in a characteristic "M" and "M+2" peak pattern for the molecular ion, which is a powerful diagnostic tool for confirming the presence of a single bromine atom.[12]

Experimental Protocol: LC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Inject a small volume (1-5 µL) of the sample solution.

-

The ESI source will ionize the molecule, typically forming the protonated species [M+H]⁺.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

Acquire the spectrum in positive ion mode.

-

Data Interpretation & Analysis

-

Molecular Ion: The molecular formula is C₁₁H₁₁BrN₂. The monoisotopic mass of the molecule containing the ⁷⁹Br isotope is ~250.01 g/mol . The molecule containing the ⁸¹Br isotope has a mass of ~252.01 g/mol .

-

Expected Peaks: In the mass spectrum, two prominent peaks will be observed in the molecular ion region under ESI conditions:

-

[M+H]⁺ at m/z ≈ 251.02: Corresponding to [C₁₁H₁₂⁷⁹BrN₂]⁺

-

[M+2+H]⁺ at m/z ≈ 253.02: Corresponding to [C₁₁H₁₂⁸¹BrN₂]⁺

-

-

Isotopic Pattern: The relative intensity of these two peaks will be approximately 1:1, which is the definitive signature of a monobrominated compound.[10][11][13]

Workflow for Mass Spectrometry Analysis

Caption: From sample preparation to isotopic pattern confirmation.

Infrared (IR) Spectroscopy

Causality & Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[2] Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for confirming the presence of key functional groups and providing a unique "fingerprint" for the compound.[14]

Experimental Protocol: ATR-FTIR Acquisition

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Expert Insight: ATR is a modern, rapid technique that requires minimal sample preparation and is ideal for solid samples.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument automatically ratios this against the background.

-

Data Interpretation & Analysis

The IR spectrum will show characteristic absorption bands corresponding to the various bonds in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3100-3000 | C-H Stretch | Aromatic and Cyclopropyl C-H |

| ~2950-2850 | C-H Stretch | Aliphatic (N-CH₃ and Cyclopropyl) C-H |

| ~1610-1580 | C=C Stretch | Aromatic Ring |

| ~1500-1450 | C=N Stretch | Indazole Ring System |

| ~1380-1350 | C-H Bend | Methyl Group |

| < 800 | C-Br Stretch | Carbon-Bromine Bond |

Integrated Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of these distinct datasets.

-

MS definitively confirms the molecular weight (251.12 g/mol ) and the presence of one bromine atom via the 1:1 M+2 isotopic pattern.

-

¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirming the presence and connectivity of the aromatic ring, the N-methyl group, and the cyclopropyl substituent. The number of signals, their chemical shifts, multiplicities, and integrations align perfectly with the proposed structure.

-

IR spectroscopy corroborates the presence of the key functional groups (aromatic C-H, aliphatic C-H, C=C, and C=N bonds) identified in the NMR analysis.

Together, these techniques form a self-validating system that provides unequivocal proof of the identity and structure of this compound. This comprehensive characterization is an indispensable foundation for its application in research and drug development, ensuring the quality, purity, and structural integrity of the molecule.

References

- Slideshare.

- Journal of Chemical and Pharmaceutical Sciences.

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

- Agilent.

- ResearchGate. Principles in NMR Spectroscopy | Request PDF. [Link]

- Chemguide. mass spectra - the M+2 peak. [Link]

- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

- LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]

- Waters Corporation. Interpreting Mass Spectrometry Output. [Link]

- Chemistry LibreTexts. 6.4: Isotope Abundance. [Link]

- Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

- Allumiqs. Small Molecule Analysis. [Link]

- LabAlley. This compound, min 98%, 5 grams. [Link]

- Wiley Online Library. Supporting Information for "A convenient synthesis of 1H-indazoles by the [2+3] cycloaddition of arynes with diazo compounds". [Link]

- NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. calpaclab.com [calpaclab.com]

- 4. microbenotes.com [microbenotes.com]

- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 7. jchps.com [jchps.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. allumiqs.com [allumiqs.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-Bromo-3-cyclopropyl-1-methylindazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, indazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Among these, 5-Bromo-3-cyclopropyl-1-methylindazole is a key building block in the synthesis of various pharmacologically active agents. Its structural integrity is paramount to the success of multi-step syntheses and the biological efficacy of the final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous structural elucidation of such molecules. This in-depth guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, moving beyond simple peak assignment to a detailed exploration of the underlying principles governing the observed chemical shifts and coupling constants.

Molecular Structure and Expected 1H NMR Resonances

A thorough analysis of the 1H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct proton environments it contains. The structure of this compound comprises three key regions for 1H NMR analysis: the substituted indazole core, the cyclopropyl moiety, and the N-methyl group.

DOT Script for Molecular Structure:

Caption: Structure of this compound.

Predicted 1H NMR Spectrum Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. The predictions are based on established principles of NMR spectroscopy and data from related substituted indazoles and cyclopropyl-containing compounds.[1][2][3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 |

| H6 | ~ 7.3 - 7.5 | dd | J(H6,H7) ≈ 8.5 - 9.0, J(H6,H4) ≈ 1.5 - 2.0 |

| H7 | ~ 7.5 - 7.7 | d | ~ 8.5 - 9.0 |

| N-CH3 | ~ 3.9 - 4.1 | s | - |

| Cyclopropyl-CH | ~ 2.0 - 2.2 | m | - |

| Cyclopropyl-CH2 (cis) | ~ 0.9 - 1.1 | m | - |

| Cyclopropyl-CH2 (trans) | ~ 0.7 - 0.9 | m | - |

Detailed Peak Assignments and Rationale

-

Aromatic Protons (H4, H6, H7):

-

H4: This proton is situated ortho to the bromine atom and is expected to be the most deshielded aromatic proton due to the anisotropic effect of the bromine. It will appear as a doublet with a small meta-coupling to H6.

-

H7: This proton is ortho to the pyrazole ring and will appear as a doublet due to ortho-coupling with H6.

-

H6: This proton will be a doublet of doublets, showing a large ortho-coupling to H7 and a smaller meta-coupling to H4. The electron-withdrawing nature of the bromine at the 5-position will influence its chemical shift.

-

-

N-Methyl Protons (N-CH3):

-

The methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the aromatic indazole ring system.

-

-

Cyclopropyl Protons (CH and CH2):

-

The 1H NMR spectrum of a cyclopropyl group is characteristically complex due to the rigid three-membered ring structure, which leads to distinct chemical shifts for the cis and trans protons relative to the indazole ring.

-

Methine Proton (CH): The single proton on the carbon attached to the indazole ring will be a multiplet due to coupling with the four adjacent methylene protons on the cyclopropyl ring.

-

Methylene Protons (CH2): The four methylene protons are diastereotopic and will appear as two separate multiplets. The protons cis to the indazole ring are typically shifted downfield compared to the trans protons. The geminal and vicinal coupling constants within the cyclopropyl ring are often of similar magnitude, leading to complex splitting patterns.[6][7][8] The vicinal coupling constants are dependent on the dihedral angle.[9]

-

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To ensure the acquisition of a high-resolution and unambiguous 1H NMR spectrum, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclopropyl group.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

-

Set the appropriate spectral width to encompass all expected proton signals.

-

Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Reference the spectrum to the internal standard (TMS).

-

DOT Script for Experimental Workflow:

Caption: Workflow for 1H NMR Spectrum Acquisition.

Trustworthiness and Self-Validating Systems

The interpretation of an NMR spectrum is a self-validating process. The consistency of the chemical shifts, multiplicities, and coupling constants with the proposed structure provides a high degree of confidence in the assignment. For instance, the observation of a doublet, a doublet of doublets, and another doublet in the aromatic region with appropriate coupling constants strongly supports the 1,2,4-trisubstituted benzene ring pattern of the indazole core. Similarly, the complex multiplets in the aliphatic region are characteristic of a cyclopropyl group. Any deviation from the expected pattern would immediately signal a potential issue with the sample's identity or purity.

Conclusion

The 1H NMR spectrum of this compound provides a detailed and diagnostic fingerprint of its molecular structure. A thorough understanding of the factors influencing chemical shifts and coupling patterns allows for the confident assignment of all proton resonances. This guide serves as a valuable resource for researchers and scientists, enabling them to verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity and success of their research and development endeavors.

References

- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC.

- PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry.

- Wiley-VCH 2007 - Supporting Information.

- 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - Canadian Science Publishing.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH.

- Coupling Constant in Cyclopropanes and Alkenes - YouTube.

- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-Bromo-3-cyclopropyl-1-methylindazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 5-Bromo-3-cyclopropyl-1-methylindazole. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization is paramount. This document is structured to provide not only the spectral data but also the underlying scientific principles and practical methodologies required for its robust analysis.

Introduction: The Significance of this compound in Drug Discovery

Indazole derivatives are a well-established class of compounds in pharmaceutical research, known to exhibit a wide range of biological activities.[1][2] The specific substitutions of a bromine atom at the 5-position, a cyclopropyl group at the 3-position, and a methyl group at the N1-position of the indazole core in this compound create a unique chemical entity with potential applications in targeted therapies.[3] Accurate structural elucidation is the cornerstone of any drug development program, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose.[4][5] This guide will delve into the intricacies of its ¹³C NMR spectrum, providing a foundational understanding for researchers working with this and related molecules.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily accessible, we can predict the chemical shifts based on established principles of NMR spectroscopy and data from analogous substituted indazoles.[6][7][8] These predictions provide a reliable framework for spectral assignment and interpretation.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~145-150 | Attached to two nitrogen atoms and a cyclopropyl group, leading to a downfield shift. |

| C3a | ~120-125 | Bridgehead carbon, influenced by the fused ring system. |

| C4 | ~125-130 | Aromatic carbon adjacent to the bromine-substituted carbon. |

| C5 | ~115-120 | Directly attached to the electronegative bromine atom, causing a characteristic upfield shift due to the "heavy atom effect," yet deshielded by its aromatic nature. |

| C6 | ~120-125 | Aromatic carbon meta to the bromine and ortho to the N-methyl group. |

| C7 | ~110-115 | Aromatic carbon adjacent to the N1-methylated nitrogen. |

| C7a | ~140-145 | Bridgehead carbon attached to the N1-methylated nitrogen. |

| N-CH₃ | ~30-35 | Typical range for a methyl group attached to a nitrogen atom in a heterocyclic system. |

| Cyclopropyl-C (quaternary) | ~10-15 | Shielded quaternary carbon of the cyclopropyl ring. |

| Cyclopropyl-CH₂ (x2) | ~5-10 | Equivalent methylene carbons of the cyclopropyl ring, highly shielded. |

Disclaimer: These are predicted values and may vary slightly from experimentally obtained data.

Understanding the Spectrum: A Deeper Dive into Chemical Shifts

The predicted chemical shifts in Table 1 are a direct reflection of the electronic environment of each carbon atom within the molecule.[4][5][9]

-

The Indazole Core: The aromatic carbons of the indazole ring system are expected to resonate in the typical aromatic region (δ 110-150 ppm). The precise chemical shift of each carbon is influenced by the substituents.

-

The Bromine Effect: The bromine atom at C5 is an electronegative substituent, which would typically be expected to deshield the attached carbon. However, in ¹³C NMR, heavy halogens like bromine often induce a shielding effect on the directly attached carbon, shifting it upfield.

-

The N-Methyl Group: The electron-donating methyl group on the N1 nitrogen will influence the electron density of the entire heterocyclic system, affecting the chemical shifts of the ring carbons. The methyl carbon itself appears in the aliphatic region.

-

The Cyclopropyl Group: The strained three-membered ring of the cyclopropyl group results in unique electronic properties. The carbons of this group are highly shielded and will appear significantly upfield in the spectrum.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

To obtain reliable and reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution spectrum.[10][11]

-

Compound Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interfering signals.[12]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indazole derivatives.[10]

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[10]

-